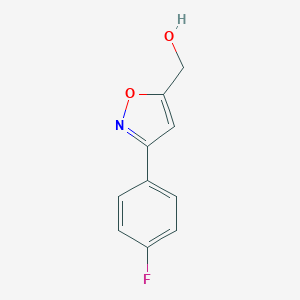

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHZYGAOISWOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622215 | |

| Record name | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-89-2 | |

| Record name | 3-(4-Fluorophenyl)-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of 3 4 Fluorophenyl Isoxazol 5 Yl Methanol

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular mass. This accuracy allows for the confident determination of the elemental composition of the molecule. For (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, the molecular formula is established as C₁₀H₈FNO₂. chemimpex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. A full suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and 2D techniques, is employed for the complete structural assignment of this compound.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum for this compound is expected to show characteristic signals for each proton group. The aromatic protons of the 4-fluorophenyl ring typically appear as two distinct multiplets due to coupling with each other and with the fluorine atom. mdpi.com The single proton on the isoxazole (B147169) ring is expected to appear as a singlet in the aromatic region. The two protons of the methylene (B1212753) group (-CH₂) adjacent to the hydroxyl group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton. The hydroxyl proton itself often appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to F) | ~7.8 - 8.0 | Doublet of Doublets (dd) | 2H |

| Ar-H (meta to F) | ~7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | 2H |

| Isoxazole-H | ~6.7 - 6.9 | Singlet (s) | 1H |

| -CH₂- | ~4.8 - 5.0 | Singlet (s) or Doublet (d) | 2H |

| -OH | Variable | Broad Singlet (br s) | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, a total of 8 distinct signals are expected in the broadband-decoupled spectrum, accounting for the 10 carbon atoms (with two pairs of aromatic carbons being chemically equivalent). The carbon atoms of the 4-fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), a characteristic feature that aids in their assignment. mdpi.com The chemical shifts will distinguish between the sp²-hybridized carbons of the aromatic and isoxazole rings and the sp³-hybridized carbon of the methanol (B129727) group.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Isoxazole C=N | ~160 - 163 |

| Isoxazole C-O-C | ~168 - 172 |

| Isoxazole CH | ~100 - 105 |

| Aromatic C-F (¹JCF coupling) | ~162 - 166 |

| Aromatic CH (ortho to F, ²JCF coupling) | ~128 - 130 |

| Aromatic CH (meta to F, ³JCF coupling) | ~115 - 117 |

| Aromatic C-isoxazole (⁴JCF coupling) | ~123 - 126 |

| -CH₂OH | ~55 - 60 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. Since this compound contains a single fluorine atom in a unique chemical environment, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, is characteristic of a fluorine atom attached to an aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily show correlations between the adjacent protons on the 4-fluorophenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signals for the -CH₂- group, the isoxazole C-H, and the aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the aromatic protons and the isoxazole ring carbons, and between the methylene (-CH₂) protons and the C5 carbon of the isoxazole ring, thereby confirming the connectivity of the major structural fragments.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A prominent broad band in the high-frequency region is indicative of the O-H stretching vibration of the alcohol group. biolmolchem.com Aromatic and aliphatic C-H stretching vibrations are also expected. The fingerprint region will contain a complex pattern of absorptions, including characteristic stretches for the C=N and C=C bonds of the isoxazole and phenyl rings, as well as a strong absorption corresponding to the C-F bond. biolmolchem.comrjpbcs.com

Table 3: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| -OH (Alcohol) | O-H Stretch | 3200 - 3500 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂) | C-H Stretch | 2850 - 2960 |

| C=N (Isoxazole) | C=N Stretch | ~1600 - 1620 |

| C=C (Aromatic/Isoxazole) | C=C Stretch | 1450 - 1600 |

| C-F (Aryl Fluoride) | C-F Stretch | 1200 - 1250 |

| C-O (Alcohol) | C-O Stretch | 1050 - 1150 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest literature review, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the structural analysis of closely related isoxazole derivatives provides significant insights into the likely solid-state conformation of this molecule. For instance, the crystal structures of compounds like (3-phenylisoxazol-5-yl)methanol and various other substituted isoxazoles reveal common structural motifs.

In analogous structures, the isoxazole ring is typically planar. The dihedral angle between the isoxazole and the phenyl rings is a key conformational feature. For example, in the crystal structure of (3-phenylisoxazol-5-yl)methanol, this angle is reported to be 25.82(3)°. It is expected that this compound would adopt a similar conformation, with the fluorophenyl group being twisted out of the plane of the isoxazole ring.

Intermolecular hydrogen bonding is another critical aspect of the solid-state structure, significantly influencing the crystal packing and melting point. The hydroxymethyl group at the 5-position of the isoxazole ring is a prime candidate for forming hydrogen bonds. In related structures, O-H···O or O-H···N hydrogen bonds are commonly observed, often leading to the formation of extended networks such as chains or ribbons. It is highly probable that the hydroxyl group of this compound would engage in similar intermolecular hydrogen bonding, contributing to the stability of its crystal lattice.

A hypothetical data table for the crystallographic analysis of this compound, based on typical values for similar organic molecules, is presented below.

| Crystal Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₈FNO₂ |

| Formula Weight | 193.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-8 |

| c (Å) | ~15-20 |

| β (°) | ~95-105 |

| Volume (ų) | ~1500-1800 |

| Z | 4 |

| Calculated Density | ~1.4-1.5 g/cm³ |

| Hydrogen Bonding | Expected O-H···N or O-H···O interactions |

Advanced Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are indispensable for determining the purity of chemical compounds and for the separation of complex mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful techniques widely employed in the pharmaceutical industry for these purposes.

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds.

The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters to achieve optimal separation of the main compound from any potential impurities or degradation products.

The primary objective is to obtain a sharp, symmetrical peak for the analyte with a good resolution from other components. The process typically involves:

Column Selection: A C18 column is often the first choice for reverse-phase HPLC of moderately polar compounds like this isoxazole derivative.

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The ratio of these components is adjusted to control the retention time.

Detection Wavelength: The UV spectrum of the compound would be determined, and a wavelength of maximum absorbance would be selected for detection to ensure high sensitivity. Given the aromatic nature of the compound, a wavelength in the range of 254-280 nm is likely to be suitable.

Flow Rate and Temperature: These parameters are optimized to improve peak shape and reduce analysis time.

A hypothetical optimized HPLC method is detailed in the table below.

| Parameter | Optimized Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 3-5 minutes |

Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used in the pharmaceutical industry. tosohbioscience.com It utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. tosohbioscience.com For a moderately polar compound like this compound, RP-HPLC is the method of choice for purity determination and assay. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane (B92381) and ethyl acetate). While less common for routine analysis of this type of compound, NP-HPLC can be advantageous for the separation of isomers or when dealing with compounds that are highly soluble in nonpolar organic solvents.

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. ptfarm.pl This technology operates at higher pressures than conventional HPLC, resulting in a dramatic increase in resolution, sensitivity, and speed of analysis. ptfarm.plspectralabsci.com

For the analysis of this compound, converting an HPLC method to a UPLC method would offer several benefits:

Faster Analysis Times: Run times can be reduced from several minutes to under a minute, significantly increasing sample throughput.

Improved Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities. asiapharmaceutics.info

Reduced Solvent Consumption: The lower flow rates and shorter run times lead to a substantial decrease in solvent usage, making it a greener and more cost-effective technique. asiapharmaceutics.info

A typical UPLC method for this compound would use a sub-2 µm particle size C18 column and a faster gradient elution to achieve rapid separation.

| Parameter | UPLC Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 5% to 95% B in 1.5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 1 µL |

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group and a relatively high molecular weight, this compound itself is not ideally suited for direct GC analysis as it may exhibit poor peak shape and thermal degradation.

However, GC can be employed for the analysis of this compound after a derivatization step. The hydroxyl group can be converted to a more volatile and thermally stable ether or ester derivative (e.g., by silylation with BSTFA or acylation with acetic anhydride). This process would reduce the polarity of the molecule and allow for its successful separation and detection by GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS). This approach is particularly useful for detecting and quantifying volatile impurities that may not be amenable to HPLC analysis.

Chiral Chromatography for Enantiomeric Separation

The enantiomeric separation of chiral compounds is critical in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. For isoxazole derivatives, which may possess a stereogenic center, chiral chromatography is the preferred method for separation and purification. nih.govnih.gov Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are commonly employed. nih.govmdpi.com

Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose (B160209) and cellulose, have demonstrated high efficacy in resolving enantiomers of various azole compounds. nih.govnih.govscilit.com For instance, a study on the separation of 3-carboxamido-5-aryl isoxazole analogues successfully utilized a Chiralpak® AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate). nih.govresearchgate.net The choice of the mobile phase, including the type and percentage of organic modifier (e.g., ethanol, isopropanol), is crucial for optimizing resolution and analysis time. mdpi.com In some cases, changing the organic modifier or the stationary phase can even lead to an inversion of the enantiomer elution order. mdpi.com Successful separations yield high enantiomeric excess, often exceeding 98%, which is essential for further pharmacological studies. nih.govresearchgate.net

Table 1: Representative Conditions for Chiral Separation of Isoxazole Analogues

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Modifier | Key Findings | Reference |

|---|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Chiralpak® AD-H (amylose-based) | CO2 with Ethanol as co-solvent | Achieved enantiomeric excess >98% for four 3-carboxamido-5-aryl isoxazole molecules. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | MaltoShell (maltodextrin-based) | Normal Phase, Polar Organic, and Reversed Phase modes | Successfully separated 10 out of 12 new chiral azole compounds. | nih.govscilit.com |

| Supercritical Fluid Chromatography (SFC) | Lux® Cellulose-2 | CO2 with Isopropanol as co-solvent | Provided the best separation conditions for a group of azole fungicides in terms of resolution and time. | mdpi.com |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in modern analytical chemistry. ajpaonline.comnih.govijnrd.org These combinations, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provide both separation of complex mixtures and specific identification of the components. ajpaonline.com The online coupling of these techniques enhances analytical capabilities, offering improved sensitivity, selectivity, and comprehensive structural information from a single analysis. ijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantitative bioanalysis of low molecular weight compounds. nih.gov Its high sensitivity and selectivity make it ideal for detecting and quantifying compounds like this compound in complex biological matrices such as plasma and blood. nih.govnih.govvedomostincesmp.ru

Developing a robust bioanalytical LC-MS/MS method involves several critical steps. The process begins with optimizing the chromatographic conditions to achieve efficient separation of the analyte from endogenous matrix components. This typically involves selecting an appropriate column, such as a C18 reversed-phase column, and optimizing the mobile phase composition (e.g., a mixture of methanol or acetonitrile with an aqueous buffer like formic acid or ammonium (B1175870) formate). nih.govvedomostincesmp.runih.gov

Sample preparation is another crucial aspect, with methods like protein precipitation or liquid-liquid extraction commonly used to remove interfering substances from the biological matrix before injection. nih.gov Mass spectrometry conditions are then optimized for the specific analyte. Electrospray ionization (ESI) is frequently used, and the instrument is operated in multiple reaction monitoring (MRM) mode for maximum selectivity and sensitivity. nih.govmdpi.com In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.govvedomostincesmp.ru

The developed method must be rigorously validated according to regulatory guidelines (e.g., ICH M10). vedomostincesmp.ru Validation assesses several key parameters, including linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte under various conditions. nih.govvedomostincesmp.runih.gov A successful validation ensures the method is reliable and reproducible for its intended application. vedomostincesmp.ru

Table 2: Summary of Bioanalytical Method Validation Parameters for an Isoxazole Analogue

| Validation Parameter | Typical Acceptance Criteria | Example Finding for an Isoxazole Analogue | Reference |

|---|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | r² = 0.999 over a range of 1.0 ng/mL to 1000 ng/mL | nih.gov |

| Accuracy (Relative Error, RE) | Within ±15% (±20% at LLOQ) | Intra-day and inter-day accuracy within acceptable limits. | nih.gov |

| Precision (Relative Standard Deviation, RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day precision: 2.97% to 7.23%; Inter-day precision: 2.09% to 7.46%. | nih.gov |

| Lower Limit of Quantification (LLOQ) | Analyte response is identifiable, discrete, and reproducible with precision ≤ 20% and accuracy within ±20%. | 1.0 ng/mL in rat plasma. | nih.gov |

| Recovery | Consistent, precise, and reproducible. | Mean recovery of 82.2–108.1%. | researchgate.net |

Once validated, LC-MS/MS methods are applied to the quantitative analysis of this compound in various studies. A primary application is in pharmacokinetics, which involves studying the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. nih.govvedomostincesmp.ru For instance, a validated method was successfully used to assess the pharmacokinetics of a novel isoxazole analog in rats after oral and intravenous administration, allowing for the determination of key parameters like absolute bioavailability. nih.gov Similarly, another study developed an HPLC-MS/MS method to analyze an isoxazole derivative and its metabolites in rat blood to compare pharmacokinetic profiles after different administration routes. vedomostincesmp.ru These studies are fundamental in the preclinical development of new chemical entities.

LC-NMR and LC-NMR-MS for Online Elucidation

The hyphenation of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) combines the powerful separation capabilities of HPLC with the unparalleled structure elucidation power of NMR. mdpi.comsemanticscholar.org This technique allows for the direct, online acquisition of NMR data for compounds as they elute from the LC column, eliminating the need for tedious offline isolation. mdpi.comnih.gov

LC-NMR experiments can be performed in several modes, including continuous-flow, stopped-flow, and loop collection. mdpi.comsemanticscholar.org In the stopped-flow mode, the chromatographic flow is halted when a peak of interest reaches the NMR flow cell, allowing for the acquisition of more sensitive and detailed one- and two-dimensional NMR spectra (e.g., COSY, HSQC). This is particularly useful for identifying unknown impurities or metabolites in complex mixtures. iosrphr.org

Further coupling with mass spectrometry (LC-NMR-MS) provides complementary data, with MS giving accurate mass and fragmentation information and NMR providing the detailed covalent structure. nih.govresearchgate.net This multi-technique approach is invaluable for the unambiguous structural characterization of novel compounds, natural products, and drug metabolites without prior isolation. mdpi.comnih.gov Challenges of the technique include lower sensitivity compared to MS and the need to suppress strong signals from the chromatographic solvents, often requiring the use of deuterated mobile phases or specialized solvent suppression pulse sequences. semanticscholar.orgiosrphr.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone hyphenated technique that combines the separation of volatile and thermally stable compounds by GC with their detection and identification by MS. ajpaonline.com For a compound like this compound, which has polar functional groups (-OH), direct analysis by GC-MS may be challenging due to potential thermal degradation and insufficient volatility.

To overcome this, derivatization is often employed. The hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether (e.g., using BSTFA) or an ester, making the compound more amenable to GC analysis. mdpi.com The derivatized analyte is then injected into the GC, where it is separated on a capillary column (e.g., HP-5MS). mdpi.comeurl-pesticides.eu The separated components enter the mass spectrometer, are typically ionized by electron impact (EI), and detected. For enhanced selectivity, a tandem mass spectrometer (GC-MS/MS) can be used, operating in MRM mode similarly to LC-MS/MS. eurl-pesticides.eu While LC-MS is generally the preferred method for such pharmaceutical compounds, GC-MS/MS can be a valuable alternative, especially for impurity profiling where volatile impurities may be present.

Table 3: Typical GC-MS/MS Instrumental Parameters

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | HP-5MS UI (15-30 m x 0.25 mm i.d. x 0.25 µm film thickness) | eurl-pesticides.eu |

| Injection Mode | Splitless (1 µL) | eurl-pesticides.eu |

| Injector Temperature | 280 °C | eurl-pesticides.eu |

| Carrier Gas | Helium at a constant flow (e.g., 1.6 mL/min) | eurl-pesticides.eu |

| Oven Temperature Program | Initial temp (e.g., 60 °C), ramped to a final temp (e.g., 310 °C) | eurl-pesticides.eu |

| Ionization Mode | Electron Impact (EI) | eurl-pesticides.eu |

| MS Transfer Line Temp | 280 °C | eurl-pesticides.eu |

| MS Ion Source Temp | 280 °C | eurl-pesticides.eu |

| Detection Mode | Multiple Reaction Monitoring (MRM) | eurl-pesticides.eu |

Computational and Theoretical Studies on 3 4 Fluorophenyl Isoxazol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a variety of molecular systems. nih.gov DFT calculations are used to determine optimized geometries, vibrational frequencies, and various electronic properties. mdpi.commdpi.com The B3LYP hybrid functional is a commonly employed method in conjunction with basis sets like 6-311G or 6-311++G** to achieve reliable results for heterocyclic compounds. mdpi.comijopaar.comajchem-a.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For isoxazole (B147169) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov In studies of similar molecules, such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, the predicted geometry from DFT calculations showed good agreement with experimental data from X-ray crystallography. nih.govnih.gov

Conformational analysis involves scanning the potential energy surface to identify different stable conformers and the energy barriers between them. This is crucial for flexible molecules like (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, which has a rotatable hydroxymethyl group. For a related compound, 3-Amino-5-(4-fluorophenyl)isoxazole, potential energy surface (PES) scans were used to find the most stable conformation. ijopaar.com Such analysis helps in understanding how the molecule's shape influences its interactions and reactivity.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Related Isoxazoline (B3343090) Compound This table presents data for a similar compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), to illustrate typical results from geometry optimization.

| Parameter | Bond Length (Å) - Calculated | Bond Length (Å) - Experimental |

| C-Cl | 1.748 | 1.741 |

| N-O | 1.415 | 1.410 |

| C=N | 1.285 | 1.280 |

| Parameter | Bond Angle (°) - Calculated | Bond Angle (°) - Experimental |

| O-N-C | 109.5 | 109.8 |

| C-C-N | 115.2 | 115.0 |

Data sourced from a study on (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate. mdpi.com

Molecular descriptors derived from quantum chemical calculations provide valuable information about a molecule's reactivity and electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). ijopaar.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap suggests lower reactivity and higher kinetic stability. mdpi.comemerginginvestigators.org For instance, in a study of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the calculated HOMO-LUMO gap was 4.9266 eV, indicating a stable molecule. mdpi.com Similarly, for (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, the energy gap was computed to be 4.6548 eV. mdpi.com

The ionization potential (IP) and electron affinity (EA) can be estimated from the HOMO and LUMO energies, respectively, according to Koopman's theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). ijopaar.com These values are crucial for understanding charge transfer processes within the molecule and in its interactions with other species. ijopaar.com

Table 2: Frontier Molecular Orbital Energies and Related Descriptors for Similar Isoxazoline Derivatives This table provides example data from related compounds to illustrate the output of such calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin mdpi.com | -5.8170 | -0.8904 | 4.9266 | 5.8170 | 0.8904 |

| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate mdpi.com | -6.5783 | -1.9235 | 4.6548 | 6.5783 | 1.9235 |

| 3-Amino-5-(4-fluorophenyl)isoxazole ijopaar.com | -6.1234 | -1.0876 | 5.0358 | 6.1234 | 1.0876 |

Analysis of the distribution of atomic charges within a molecule helps to identify reactive sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. This information reveals the electrophilic and nucleophilic centers in the molecule.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. ijopaar.com These maps plot the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (blue) and negative (red) potential. Red areas are susceptible to electrophilic attack, while blue areas indicate regions prone to nucleophilic attack. In studies of related heterocyclic compounds, MEP analysis has been used to pinpoint the most reactive sites, such as the nitrogen and oxygen atoms of the isoxazole ring. ijopaar.com

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. nih.govnih.gov These predicted frequencies are often scaled by a factor (e.g., 0.96 for B3LYP/6-311G**) to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

Comparing the predicted spectrum with the experimental one aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. ajchem-a.comelsevierpure.com For example, in a study on (3-para-tolyl-isoxazol-5-yl)methanol, the broadened absorption band in the 3200-3500 cm⁻¹ region of the FT-IR spectrum was attributed to O-H stretching vibrations, while C=N stretching of the isoxazole ring was observed around 1600 cm⁻¹. biolmolchem.com Such analyses provide a detailed understanding of the molecule's vibrational properties and confirm its structural features. nih.govbiolmolchem.com

Semi-Empirical Methods for Computational Efficiency

While DFT provides high accuracy, its computational cost can be prohibitive for very large molecular systems or for high-throughput screening. nih.gov Semi-empirical methods offer a faster, albeit less accurate, alternative. numberanalytics.comresearchgate.net These methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), simplify the quantum mechanical calculations by incorporating parameters derived from experimental data. numberanalytics.comresearchgate.net

The primary advantage of semi-empirical methods is their computational efficiency, allowing for the study of large molecules and complex systems that are beyond the reach of more rigorous methods. numberanalytics.com They are particularly useful for initial conformational searches or for modeling reactions in large biological systems where computational cost is a major constraint. numberanalytics.comresearchgate.net However, their accuracy is limited and depends heavily on the quality of the parameterization for the specific types of molecules being studied. researchgate.net

Solvation Effects in Computational Modeling

The study of solvation effects is crucial for understanding the behavior of molecules in different environments, and computational models provide significant insights into these interactions. The Polarizable Continuum Model (PCM) is a widely used method to investigate the solvation of molecules. multistudiesjournal.com This model has been employed to theoretically study the solvation of halogen-substituted isoxazol-5-yl methanol (B129727) compounds, which are structurally similar to this compound. multistudiesjournal.com

In such studies, various thermodynamic properties are calculated to understand the solute-solvent interactions. These include the Gibbs free energy of solvation, electrostatic interactions, and cavitation enthalpy. multistudiesjournal.com For a series of (3-(halophenyl)isoxazol-5-yl)methanol compounds, calculations were performed in ten different solvents with a broad range of dielectric constants. multistudiesjournal.com The results indicate that the free energy of solvation becomes more negative in organic solvents with higher dielectric constants, suggesting greater stability. multistudiesjournal.com

The induced dipole moment of the solute in different solvents is another important parameter that is influenced by the solvent's dielectric properties. multistudiesjournal.com For instance, in the case of (3-(3-fluorophenyl)isoxazol-5-yl)methanol, a slight variation in dipole moments was observed across different solvents, highlighting the influence of the solvent environment on the electronic properties of the molecule. multistudiesjournal.com The cavitation energy, which is the energy required to create a cavity for the solute in the solvent, was found to be highest in water, indicating that the solvation process in water is more endothermic compared to other organic solvents. multistudiesjournal.com

Table 1: Calculated Solvation Properties of a Structurally Similar Isoxazole Derivative in Various Solvents

| Solvent | Dielectric Constant | Gibbs Free Energy (kcal/mol) | Induced Dipole Moment (Debye) | Cavitation Enthalpy (kcal/mol) |

|---|---|---|---|---|

| Water | 78.39 | -12.5 | 6.8 | 10.2 |

| Methanol | 32.63 | -10.8 | 6.5 | 7.5 |

| Ethanol | 24.55 | -10.5 | 6.4 | 7.8 |

| Acetone | 20.70 | -10.2 | 6.3 | 7.9 |

| Dichloromethane (B109758) | 8.93 | -8.5 | 5.9 | 8.1 |

| Tetrahydrofuran | 7.58 | -8.2 | 5.8 | 8.3 |

| Chloroform | 4.81 | -7.1 | 5.5 | 8.5 |

| Toluene | 2.38 | -5.9 | 5.1 | 8.2 |

| Benzene | 2.28 | -5.8 | 5.0 | 7.9 |

Note: The data presented is for a structurally related compound, (3-(3-fluorophenyl)isoxazol-5-yl)methanol, and is used to illustrate the principles of solvation effects. multistudiesjournal.com

Molecular Modeling and Dynamics Simulations

The conformational flexibility of a molecule is a key determinant of its biological activity. For this compound, the primary sources of conformational freedom are the rotation around the single bond connecting the phenyl and isoxazole rings, and the rotation of the hydroxymethyl group at the 5-position of the isoxazole ring.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to determine the preferred conformations and the energy barriers between them. In the structurally related (3-phenylisoxazol-5-yl)methanol, X-ray crystallography has shown that the dihedral angle between the isoxazole and phenyl rings is 25.82°. nih.gov This deviation from planarity is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the isoxazole ring. For the 4-fluoro substituted analogue, a similar non-planar conformation is expected to be the most stable.

The rotation of the hydroxymethyl group also contributes to the conformational landscape. The orientation of the hydroxyl group can be crucial for forming hydrogen bonds with biological targets. Computational studies on similar heterocyclic compounds have shown that the energy barriers for the rotation of such substituent groups are typically low, allowing for multiple conformations to be accessible at room temperature.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nuv.ac.in While specific docking studies for this compound are not extensively documented, research on similar isoxazole derivatives provides valuable insights into their potential interactions with various protein targets.

For example, isoxazoline derivatives have been docked against the C-KIT Tyrosine Kinase (PDB ID: 1T46), a protein implicated in some cancers. nuv.ac.in These studies revealed that the isoxazole core can form key interactions within the active site of the kinase. nuv.ac.in Similarly, docking studies of other heterocyclic compounds against targets like the TGF-β type I receptor kinase domain have shown the importance of hydrogen bonding and hydrophobic interactions for binding affinity. nih.gov

Molecular Dynamics (MD) simulations can further refine the results from docking by simulating the dynamic behavior of the ligand-protein complex over time. ajchem-a.com These simulations can provide information on the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.

In Silico Prediction of Biological Activity and Target Interactions

In silico methods are increasingly used to predict the biological activity of compounds and to identify their potential protein targets. These approaches rely on computational models that correlate the chemical structure of a molecule with its biological activity.

The isoxazole scaffold is present in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. rsc.org This suggests that this compound could also possess interesting pharmacological properties. The presence of the 4-fluorophenyl group can significantly influence the biological activity. The fluorine atom can alter the electronic properties of the molecule, improve metabolic stability, and enhance binding affinity to target proteins through halogen bonding.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3-(3-fluorophenyl)isoxazol-5-yl)methanol |

Future Research Directions and Translational Perspectives for 3 4 Fluorophenyl Isoxazol 5 Yl Methanol

Design and Synthesis of Next-Generation Isoxazole-Based Analogues

The adaptability of the isoxazole (B147169) scaffold is a significant advantage for developing new and improved therapeutic agents. researchgate.net Future research will likely focus on creating next-generation analogues of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol with enhanced efficacy, selectivity, and pharmacokinetic profiles. Key strategies in this area will include structural modifications to explore structure-activity relationships (SAR) comprehensively. For instance, modifying the fluorophenyl group, the isoxazole core, or the methanol (B129727) substituent could lead to compounds with improved biological activity. ijpca.org The synthesis of trisubstituted isoxazoles, which is more challenging than mono- or disubstituted derivatives, is an area of growing interest as it allows for finer control over the molecule's properties. researchgate.net

Recent advancements have seen the design of novel isoxazole derivatives with potent biological activities. For example, a series of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives were designed and synthesized as BRD4 inhibitors for acute myeloid leukemia. nih.gov Similarly, isoxazole-based compounds have been developed that target the taxane-binding site of tubulin, showing potential in cancer therapy. nih.gov These examples highlight the potential for designing targeted therapies by modifying the isoxazole scaffold.

Table 1: Examples of Next-Generation Isoxazole-Based Analogues and their Potential

| Analogue Type | Design Strategy | Potential Therapeutic Benefit | Key Research Findings |

|---|---|---|---|

| Sulfonamide Derivatives | Modification of the isoxazole core with sulfonamides. nih.gov | Potent BRD4 inhibitors for cancer treatment. nih.gov | Exhibited potent BRD4 binding activities. nih.gov |

| Steroidal A-ring-fused Isoxazoles | Iodine-mediated oxidative cyclization of dihydrotestosterone-derived oximes. nih.gov | Disruption of cytoskeletal integrity for cancer therapy. nih.gov | Induced mitotic arrest at low micromolar concentrations. nih.gov |

Exploration of Novel Therapeutic Applications

The isoxazole ring is a versatile scaffold found in numerous drugs with a wide range of therapeutic applications. nih.gov These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. rsc.org Future research on this compound and its derivatives will likely uncover new therapeutic uses. Given the broad biological activities of isoxazoles, there is significant potential for drug repurposing and the discovery of treatments for new disease areas.

Isoxazole derivatives have shown promise in a variety of therapeutic areas. For instance, some have been investigated as inhibitors of monoamine oxidase B (MAO-B) for potential use in neurodegenerative disorders like Parkinson's disease. mdpi.com Others have demonstrated anticancer activity against various cell lines, including liver, cervical, and breast cancer. researchgate.net The anti-inflammatory properties of isoxazole compounds are also well-documented, with some derivatives showing significant reductions in inflammation in preclinical models. nih.gov A comprehensive review of recent patents highlights the ongoing interest in isoxazole compounds for treating a multitude of diseases. daneshyari.com

Table 2: Emerging Therapeutic Applications of Isoxazole Derivatives

| Therapeutic Area | Mechanism of Action | Example Compounds/Studies |

|---|---|---|

| Neurodegenerative Diseases | Inhibition of enzymes like monoamine oxidase B (MAO-B). mdpi.com | 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole showed potent MAO-B inhibition. mdpi.com |

| Cancer | Tubulin polymerization inhibition, BRD4 inhibition, antiproliferative activity. nih.govnih.govresearchgate.net | Steroidal isoxazoles targeting tubulin; nih.gov Sulfonamide derivatives inhibiting BRD4. nih.gov |

| Inflammatory Diseases | Inhibition of inflammatory pathways. nih.gov | Indole derivatives bearing isoxazoline (B3343090) moiety showed significant anti-inflammatory activity. nih.gov |

| Infectious Diseases | Antimicrobial and antifungal activity. researchgate.net | Ester-functionalized isoxazoles demonstrated significant antibacterial and antifungal activity. researchgate.net |

Development as Chemical Biology Probes

The unique structural and chemical properties of isoxazoles make them ideal candidates for the development of chemical biology probes. These probes are essential tools for studying biological processes, identifying new drug targets, and understanding disease mechanisms. Future research could focus on modifying this compound to create fluorescent probes, affinity probes, or photoaffinity labels.

The synthesis of fluorescent probes from isoxazole derivatives has been demonstrated, where suitably designed isoxazoles can exhibit intense fluorescent properties. nih.gov These probes consist of a recognition tag, a linker, and a warhead for specific interaction with a biological target. nih.gov Such tools can be invaluable for visualizing and studying cellular processes in real-time.

Integration of Advanced Analytical and Computational Techniques in Drug Discovery Pipelines

The integration of advanced analytical and computational methods is revolutionizing the drug discovery process. For isoxazole-based compounds like this compound, these techniques can accelerate the identification of promising drug candidates and optimize their properties.

Computational methods , such as Computer-Aided Drug Design (CADD), can be used to:

Screen large libraries of virtual compounds to identify potential hits. nih.gov

Predict the binding affinity of molecules to their biological targets. nih.gov

Optimize lead compounds to improve their efficacy and pharmacokinetic properties. nih.gov

Design novel compounds with desired characteristics. nih.gov

Advanced analytical techniques are crucial for the characterization and quality control of synthesized compounds. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are essential for confirming the structure and purity of novel isoxazole derivatives. mdpi.comnih.gov Density Functional Theory (DFT) calculations can also be employed to compare the theoretical and experimental structures of these compounds. mdpi.com The use of these sophisticated tools will be instrumental in advancing the development of isoxazole-based therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-(4-fluorophenyl)isoxazol-5-yl)methanol, and how can reaction yields be improved?

- Methodology : The compound is synthesized via condensation of 4-fluorophenyl-substituted aldehydes with hydroxylamine derivatives. For example, describes coupling betulinic acid derivatives with 4-fluorophenyl-substituted isoxazole intermediates using N-hydroxybenzimidazole chlorides in dry DMF under nitrogen, achieving yields >90%. Key steps include refluxing with sodium metabisulfite ( ) or hydroxylamine hydrochloride ( ). Yield optimization may involve adjusting stoichiometry (e.g., 1:1.5 molar ratio of substrate to reagent) and solvent choice (e.g., ethanol vs. DMF) .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : The compound’s isoxazole ring protons resonate at δ 6.5–7.2 ppm (aromatic region), with the fluorophenyl group showing coupling patterns (J = 8–10 Hz). The hydroxymethyl group (-CH2OH) appears as a triplet at δ 4.5–5.0 ppm. 13C NMR confirms the isoxazole carbons at 95–110 ppm and fluorinated aromatic carbons at 160–165 ppm ().

- HR-ESIMS : Used to verify molecular weight (e.g., m/z 223.06 for C10H8FNO2) and isotopic patterns .

Q. What purification strategies are effective for isolating this compound?

- Methodology : Recrystallization from ethyl acetate/hexane (1:2) yields high-purity solids ( ). For polar byproducts, column chromatography (silica gel, hexane:ethyl acetate gradient) is recommended. Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does this compound interact with biological targets like SOD1, and what computational tools can predict its binding modes?

- Methodology : Molecular docking (e.g., Surflex-Dock) reveals binding affinities (−9.4 kcal/mol for SOD1) and RMSD values (<2.0 Å) ( ). In silico studies using ChemDiv databases can identify pharmacophore features (e.g., hydrogen bonding with His46/Cys57 residues). MD simulations (AMBER/CHARMM) assess stability over 100-ns trajectories .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case Study : Discrepancies in hydroxymethyl proton signals may arise from solvent polarity or tautomerism. Deuterated solvents (CDCl3 vs. DMSO-d6) and 2D NMR (HSQC, HMBC) clarify connectivity. For example, HMBC correlations between -CH2OH (δ 4.5) and isoxazole C-5 (δ 95 ppm) confirm positioning ().

Q. How can the compound’s derivatives be designed to enhance α-glucosidase or ACC inhibition?

- Methodology : Structure-activity relationship (SAR) studies show that substituting the 4-fluorophenyl group with phenoxy groups ( ) improves ACC inhibition (IC50 < 1 µM). Introducing carbamate or urea moieties (e.g., compounds 6m–6q in ) enhances solubility and target engagement. cLogP values (<3.0) and Lipinski’s rules guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.